molecular formula C11H14FN B185798 4-(2-Fluorophenyl)Piperidine CAS No. 180161-17-5

4-(2-Fluorophenyl)Piperidine

Cat. No. B185798
M. Wt: 179.23 g/mol
InChI Key: LHGZYFMLKMITDK-UHFFFAOYSA-N
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Description

“4-(2-Fluorophenyl)Piperidine” is a chemical compound with the linear formula C11H14N1F1 . It is commonly used as a pharmaceutical intermediate and in research compounds .


Synthesis Analysis

Piperidines, including “4-(2-Fluorophenyl)Piperidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluorophenyl)Piperidine” is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Fluorophenyl)Piperidine” include its solid form and its InChI key LHGZYFMLKMITDK-UHFFFAOYSA-N .

Scientific Research Applications

Role in Dopamine D2-like Receptor Ligands

  • Arylcycloalkylamines, including phenylpiperidines, have been studied for their potential as antipsychotic agents due to their binding affinity at D2-like receptors. Substituents like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles have been explored to enhance the potency and selectivity of these compounds, demonstrating the critical role of arylalkyl moieties in determining their pharmacological properties (Sikazwe et al., 2009).

Contributions to Nucleophilic Aromatic Substitution Reactions

  • The interaction of piperidine with nitro-aromatic compounds has been shown to proceed through nucleophilic aromatic substitution reactions, yielding products like 2,4-dinitro-1-piperidinobenzene. These findings are essential for understanding the reactivity of nitro-aromatic compounds and have implications for the synthesis of various aromatic compounds (Pietra & Vitali, 1972).

Pharmaceutical Applications and Synthetic Methods

  • Piperazine derivatives, including those related to 4-(2-Fluorophenyl)Piperidine, show a broad spectrum of pharmaceutical applications. Recent studies have developed new methods for synthesizing these derivatives, highlighting their potential in producing compounds with significant pharmacophoric activities (Mohammed et al., 2015).
  • A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory agents like flurbiprofen, underscores the importance of innovative synthesis strategies in pharmaceutical manufacturing (Qiu et al., 2009).

Safety And Hazards

“4-(2-Fluorophenyl)Piperidine” is considered hazardous. It has been classified as Acute Tox. 1 Dermal - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 .

Future Directions

There are several potential future directions for the use of “4-(2-Fluorophenyl)Piperidine”. One potential application is in the development of new drugs that target specific enzymes or receptors. Additionally, it could be used in the development of new synthetic pathways for the synthesis of other organic compounds .

properties

IUPAC Name

4-(2-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGZYFMLKMITDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611808
Record name 4-(2-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)Piperidine

CAS RN

180161-17-5
Record name 4-(2-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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